molecular formula C15H12ClN3O2 B11254824 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2(1H)-pyridinone

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2(1H)-pyridinone

Cat. No.: B11254824
M. Wt: 301.73 g/mol
InChI Key: HHTFRCKQHMQXES-UHFFFAOYSA-N
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Description

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2(1H)-pyridinone typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile oxide under appropriate conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a 4-chlorophenyl group.

    Formation of the pyridinone ring: The final step involves the cyclization of the intermediate compound to form the pyridinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2(1H)-pyridinone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-1,2,4-oxadiazole: Similar in structure but lacks the pyridinone ring.

    4,6-dimethyl-2(1H)-pyridinone: Similar in structure but lacks the oxadiazole ring.

    3-(4-chlorophenyl)-4,6-dimethyl-2(1H)-pyridinone: Similar but lacks the oxadiazole ring.

Uniqueness

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2(1H)-pyridinone is unique due to the presence of both the oxadiazole and pyridinone rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H12ClN3O2

Molecular Weight

301.73 g/mol

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-1H-pyridin-2-one

InChI

InChI=1S/C15H12ClN3O2/c1-8-7-9(2)17-14(20)12(8)15-18-13(19-21-15)10-3-5-11(16)6-4-10/h3-7H,1-2H3,(H,17,20)

InChI Key

HHTFRCKQHMQXES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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